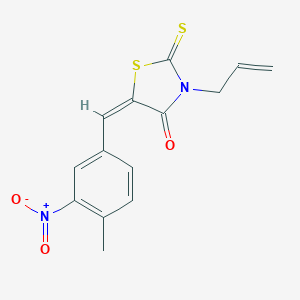
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its various biological activities. The compound has shown promising results in the field of medicinal chemistry, particularly in its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, its ease of synthesis, and its relatively low cost. However, the compound has some limitations, including its poor solubility in water, which can limit its use in certain biological assays. The compound also has limited stability in solution, which can affect its potency over time.
Direcciones Futuras
There are several future directions for the research on 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to explore the compound's mechanism of action in greater detail, particularly its interactions with various signaling pathways. Finally, there is a need to develop more efficient synthesis methods for the compound, which can improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-nitro-4-methylbenzaldehyde and 3-allylthio-2-aminothiophene in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to the thiazolidinone ring. The yield of the reaction is reported to be around 70%, and the purity of the compound can be achieved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its various biological activities. It has shown promising results in the field of medicinal chemistry, particularly in its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Fórmula molecular |
C14H12N2O3S2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N2O3S2/c1-3-6-15-13(17)12(21-14(15)20)8-10-5-4-9(2)11(7-10)16(18)19/h3-5,7-8H,1,6H2,2H3/b12-8+ |
Clave InChI |
PRTBBNGTFNBAGM-XYOKQWHBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2E)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304857.png)
![2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304859.png)
![3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304860.png)
![4-[2-(2-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304861.png)
![4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304862.png)
![(5Z)-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B304863.png)
![4-[(2E)-2-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B304864.png)
![N-{5-[2-(2-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B304867.png)
![N-(5-{2-[(2E)-2-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B304870.png)
![4-[(2E)-2-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304873.png)
![4-[(2E)-2-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304874.png)
![N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B304879.png)
![N-(5-{2-[(2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-2-methylbenzamide](/img/structure/B304880.png)
![2-({4-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B304881.png)